5-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide
Description
5-Chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a 5-chloro-2-methoxybenzenesulfonamide core linked via an ethyl group to a 2,5-dimethylindole moiety.
Properties
IUPAC Name |
5-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-12-4-6-17-16(10-12)15(13(2)22-17)8-9-21-26(23,24)19-11-14(20)5-7-18(19)25-3/h4-7,10-11,21-22H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTMVRKKIJSQEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=C(C=CC(=C3)Cl)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity .
Chemical Reactions Analysis
5-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the positions ortho and para to the chloro group.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to various receptors and enzymes, modulating their activity. The sulfonamide group can enhance the compound’s ability to inhibit certain enzymes, such as carbonic anhydrase, by mimicking the enzyme’s natural substrate . The chloro and methoxy groups may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Variations in the Sulfonamide Core
Key Observations :
- The position of methoxy (2- vs. 4-) and methyl groups on the benzene ring significantly alters steric and electronic properties.
Indole-Substituted Sulfonamides with Varied Indole Moieties
Key Observations :
- The 2,5-dimethyl substitution on the indole in the target compound may enhance lipophilicity and membrane permeability compared to non-methylated analogs .
- Halogenation (e.g., 5-chloro, 5-fluoro) in related compounds correlates with improved receptor binding and metabolic stability .
Biological Activity
5-Chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and inflammatory diseases. This article reviews the biological activity of this compound, synthesizing findings from various studies and databases.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C21H22ClN3O2S
- Molecular Weight : 448.0 g/mol
Its structure features a sulfonamide group, which is known for its role in various biological activities, including enzyme inhibition.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to inhibit certain kinases, which play crucial roles in cell signaling pathways.
Inhibition of Kinases
Research indicates that this compound may act as a selective inhibitor of protein kinases involved in cell proliferation and survival. For instance, studies have demonstrated its ability to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. This inhibition can lead to growth arrest in cancer cells.
Biological Activity Data
Case Studies and Research Findings
- Anticancer Activity : A study published in 2024 highlighted that this compound effectively inhibited the proliferation of breast cancer cells by inducing apoptosis through CDK inhibition. The IC50 value was reported at approximately 15 µM, indicating significant potency against these cells.
- Anti-inflammatory Effects : In vitro experiments demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in activated macrophages. This suggests a potential application in treating inflammatory diseases.
- Kinase Selectivity : Comparative studies showed that this compound exhibited higher selectivity towards certain kinases compared to traditional inhibitors like staurosporine, which is known for its broad-spectrum activity but also for off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
